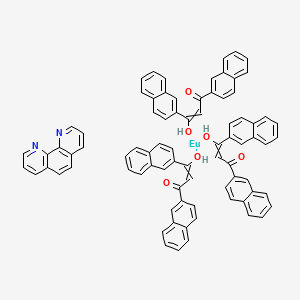
Europium;3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium;3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline is a complex compound that has garnered significant interest due to its unique photoluminescent properties. This compound is part of a broader class of europium complexes that are known for their intense red luminescence, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of europium;3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline typically involves the reaction of europium salts with the ligands 3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one and 1,10-phenanthroline. The reaction is usually carried out in a solvent such as acetonitrile under reflux conditions . The resulting complex is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Europium;3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline primarily undergoes coordination reactions due to the presence of europium, a lanthanide metal. These reactions involve the formation of coordination bonds between europium and the ligands .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include europium salts (such as europium chloride or nitrate), 3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one, and 1,10-phenanthroline. The reactions are typically carried out in solvents like acetonitrile under reflux conditions .
Major Products
The major product of these reactions is the europium complex itself, which exhibits strong red luminescence due to the efficient energy transfer from the ligands to the europium ion .
Applications De Recherche Scientifique
Europium;3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline has a wide range of applications in scientific research:
Mécanisme D'action
The luminescent properties of europium;3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline are primarily due to the efficient energy transfer from the ligands to the europium ion. The ligands absorb ultraviolet or visible light and transfer the energy to the europium ion, which then emits light in the red region of the spectrum . This process is facilitated by the rigid conjugated system formed by the ligands, which enhances the luminescence properties of the complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Europium complexes with 2-(phenylethynyl)-1,10-phenanthroline: These complexes also exhibit strong luminescence and are used in similar applications.
Europium complexes with 5-hydroxy-2-hydroxymethyl-4H-4-pyranone: Known for their photoluminescent properties and used in optoelectronic devices.
Uniqueness
Europium;3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline is unique due to its specific ligand combination, which provides a rigid conjugated system that enhances its luminescent properties. This makes it particularly valuable in applications requiring strong and stable red luminescence .
Propriétés
Formule moléculaire |
C81H56EuN2O6 |
|---|---|
Poids moléculaire |
1305.3 g/mol |
Nom IUPAC |
europium;3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline |
InChI |
InChI=1S/3C23H16O2.C12H8N2.Eu/c3*24-22(20-11-9-16-5-1-3-7-18(16)13-20)15-23(25)21-12-10-17-6-2-4-8-19(17)14-21;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-15,24H;1-8H; |
Clé InChI |
AXJKZZHPAHLROA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C3=CC4=CC=CC=C4C=C3)O.C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C3=CC4=CC=CC=C4C=C3)O.C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C3=CC4=CC=CC=C4C=C3)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


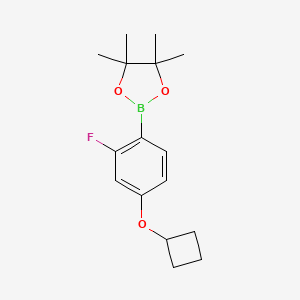
![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14776374.png)
![4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14776376.png)
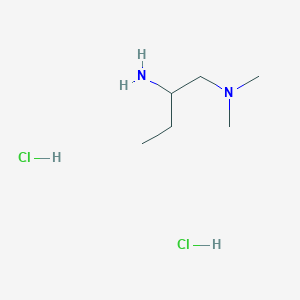
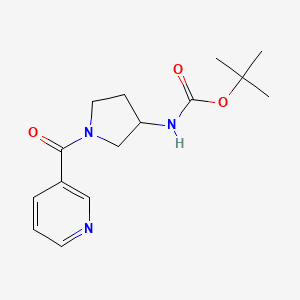
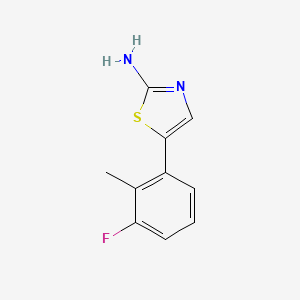
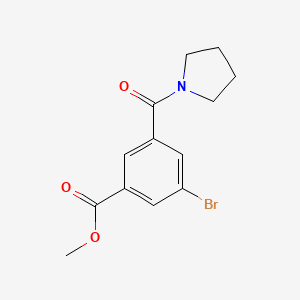
![tert-Butyl 3-{[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxylate](/img/structure/B14776407.png)
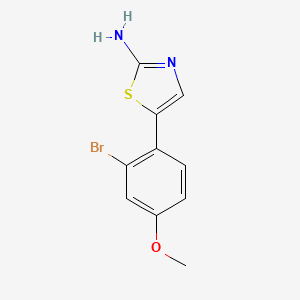
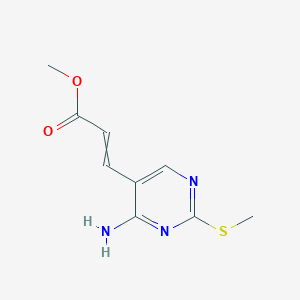
![7-propan-2-yloxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaene](/img/structure/B14776438.png)
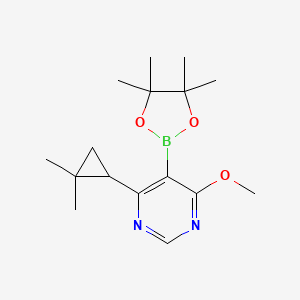
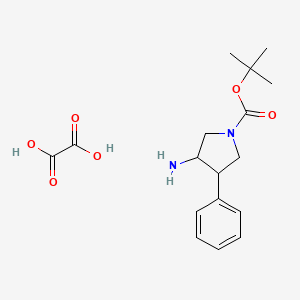
![2-amino-N-[(4-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776458.png)
